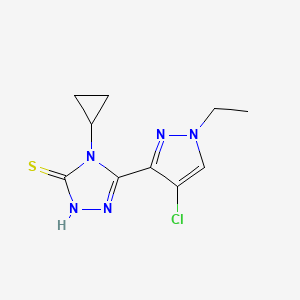

5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

描述

5-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound combining pyrazole and triazole moieties. The molecule features a cyclopropyl group at position 4 of the triazole ring and a 4-chloro-1-ethyl-substituted pyrazole at position 3. Its molecular formula is C₁₀H₁₁ClN₆S, with a molecular weight of 282.76 g/mol (calculated).

属性

IUPAC Name |

3-(4-chloro-1-ethylpyrazol-3-yl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5S/c1-2-15-5-7(11)8(14-15)9-12-13-10(17)16(9)6-3-4-6/h5-6H,2-4H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOZAPXYLKMSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=NNC(=S)N2C3CC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS No: 1001500-10-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes:

- Molecular Formula : C10H12ClN5S

- Molecular Weight : 245.75 g/mol

- Functional Groups : Pyrazole, triazole, and thiol.

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. The presence of the triazole and thiol groups is particularly significant for its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines. A study demonstrated that related compounds had IC50 values ranging from 6.2 µM to 43.4 µM against colon carcinoma and breast cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that triazole-thiol derivatives possess broad-spectrum antibacterial activity. For example, related compounds have been tested against pathogenic bacteria with promising results .

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that the presence of the chloro group at position 4 of the pyrazole ring enhances biological activity. Modifications in the cyclopropyl group also influence potency and selectivity towards various biological targets .

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with the synthesis of essential cellular components.

Case Study:

In a study on novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, several compounds demonstrated promising antimicrobial activity against bacteria and yeast-like fungi through susceptibility screening tests using agar-well diffusion methods . This suggests that 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol may share similar antimicrobial properties due to its structural similarities.

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The thiol group in this compound may enhance its efficacy against various plant pathogens.

Data Table: Efficacy of Triazole Fungicides

| Compound Name | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | Physalospora piricola | >96.3% |

| Azoxystrobin | Fusarium oxysporum | 90% |

| Tebuconazole | Botrytis cinerea | 85% |

This table illustrates the potential effectiveness of the compound compared to established fungicides.

Polymer Chemistry

The unique structure of triazoles allows for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has indicated that incorporating thiol-functionalized triazoles can lead to improved cross-linking in polymer networks.

Case Study:

A study demonstrated that polymers containing triazole moieties exhibited enhanced thermal stability compared to their non-functionalized counterparts . This application is particularly relevant in the development of advanced materials for electronics and coatings.

化学反应分析

Oxidation Reactions

The thiol group (-SH) undergoes oxidation under controlled conditions:

-

Disulfide formation : Mild oxidizing agents (e.g., atmospheric O₂, I₂) convert the thiol to a disulfide (-S-S-), a dimerization process critical in redox biochemistry.

-

Sulfonic acid formation : Strong oxidants like H₂O₂ or KMnO₄ in acidic media oxidize the thiol to a sulfonic acid (-SO₃H).

Example Reaction:

Alkylation and Acylation

The thiol group acts as a nucleophile in alkylation and acylation reactions:

-

S-Alkylation : Reacts with alkyl halides (e.g., CH₃I, C₂H₅Br) in basic conditions to form thioethers (-S-R).

-

S-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield thioesters (-S-CO-R).

Example Table: Alkylation Reagents and Products

| Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | Methyl thioether | |

| Benzyl chloride | NaOH, EtOH | Benzyl thioether |

Nucleophilic Substitution

The thiolate anion (-S⁻) participates in nucleophilic substitution reactions with electrophiles:

-

Haloalkane displacement : Replaces halides in alkyl/aryl halides (e.g., R-X → R-S-triazole).

-

Michael addition : Conjugates with α,β-unsaturated carbonyl compounds .

Tautomerization

The compound exhibits thiol-thione tautomerism, influencing reactivity:

-

Thiol form : Dominates in acidic conditions, favoring S-centered reactions.

-

Thione form : Prevalent in basic conditions, enabling N-centered reactivity (e.g., coordination with metal ions).

Equilibrium:

Metal Complexation

The thiol/thione group chelates transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes with potential antimicrobial or catalytic applications .

Example Reaction:

Cyclopropane Ring Reactivity

The cyclopropyl substituent may engage in:

-

Ring-opening reactions : Under strong acids or electrophiles (e.g., H₂SO₄, Br₂).

-

Cross-coupling : Suzuki-Miyaura couplings via functionalized cyclopropane derivatives.

Pyrazole Moiety Reactions

The 4-chloro-1-ethyl-pyrazole group contributes to:

相似化合物的比较

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives. Key structural analogs include:

Key Observations :

- Cyclopropyl vs.

- Chloro vs. Methoxy Substituents : The 4-chloro group on the pyrazole ring enhances electron-withdrawing effects, which could influence reactivity and bioavailability compared to electron-donating groups (e.g., methoxy in compound 54) .

- Ethyl vs. Methyl Substituents : The 1-ethyl group on the pyrazole may increase lipophilicity and metabolic stability relative to methyl groups in analogs like compound 54 .

Physicochemical Properties

- Molecular Weight : The target compound (282.76 g/mol) is heavier than simpler analogs like 4-cyclopropyl-4H-1,2,4-triazole-3-thiol (141.20 g/mol) due to the pyrazole substituent .

- Safety Profile : Triazole-thiols generally exhibit warnings for acute toxicity (H302, H312) and skin/eye irritation (H315, H319). The target compound’s chloro and ethyl groups may exacerbate these hazards .

常见问题

Basic: What are the optimal synthetic routes and conditions for preparing 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Acylation and hydrazinolysis of pyrrole or indole derivatives to form hydrazide intermediates.

- Nucleophilic addition of phenylisothiocyanate followed by alkaline cyclization to construct the triazole-thiol core .

- Alkylation with bromoethane or similar reagents to introduce the ethyl and cyclopropyl groups. Optimal solvents (methanol or propan-2-ol) and controlled pH/temperature improve yields .

- Purification via silica gel chromatography or recrystallization, validated by HPLC-DAD/MS for purity .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:

Use a combination of:

- 1H/13C NMR to identify proton environments (e.g., cyclopropyl CH2 at δ ~0.8–1.2 ppm, pyrazole NH at δ ~10–12 ppm) .

- IR spectroscopy to detect thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

- Elemental analysis (C, H, N, S) to verify stoichiometry .

- X-ray crystallography (e.g., SHELXL refinement) for definitive 3D conformation .

Advanced: How can molecular docking be applied to predict biological targets for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with known triazole-thiol interactions (e.g., lanosterol 14-α-demethylase [PDB:3LD6], anaplastic lymphoma kinase [PDB:2XP2]) .

- Software Workflow : Use AutoDock Vina or Schrödinger Suite for docking. Preprocess the ligand (protonation, energy minimization) and receptor (remove water, add charges).

- Validation : Compare binding energies (ΔG ≤ -7.7 kcal/mol suggests strong affinity) and interaction patterns (e.g., hydrogen bonds with Trp213 in 3LD6) .

- Contradiction Resolution : If experimental IC50 conflicts with docking scores, perform MD simulations (AMBER/NAMD) to assess binding stability .

Advanced: How to address discrepancies in observed vs. predicted bioactivity data?

Methodological Answer:

- Experimental Replication : Confirm assays under standardized conditions (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

- Metabolite Analysis : Use LC-MS to identify degradation products or metabolic transformations that may alter activity .

- Off-Target Screening : Employ kinome-wide profiling or proteomics to identify unintended interactions .

- Computational Refinement : Adjust docking parameters (e.g., solvation models) or apply QSAR to incorporate steric/electronic effects of substituents .

Advanced: What strategies improve regioselectivity during functionalization of the triazole-thiol core?

Methodological Answer:

- Protection/Deprotection : Use tert-butyl groups to shield the thiol (-SH) during alkylation, then cleave with TFA .

- Directed Metalation : Employ Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) to target specific positions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the triazole N4 position .

- Monitoring : Track reaction progress via TLC or in-situ IR to optimize timing .

Basic: How to assess the compound’s stability under varying pH/temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours.

- Analytical Tools : Monitor degradation via HPLC-UV (retention time shifts) or LC-MS (fragmentation patterns) .

- Kinetic Modeling : Calculate t1/2 (half-life) using first-order decay equations. Thiol oxidation to disulfides is a common pathway .

Advanced: How can SAR studies be designed to optimize biological activity?

Methodological Answer:

- Analog Synthesis : Vary substituents (e.g., cyclopropyl → cyclohexyl, chloro → fluoro) and assess potency .

- Bioassay Panels : Test against diverse targets (e.g., fungal CYP51, COX-2) to identify selectivity .

- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data .

- Crystallographic Data : Overlay active/inactive analogs with target binding sites (e.g., 3LD6) to identify critical interactions .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。